Carbamimidothioic acid-(aminoiminomethyl)-methyl ester
CAS No.:
Cat. No.: VC20314891
Molecular Formula: C3H8N4S
Molecular Weight: 132.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H8N4S |
|---|---|
| Molecular Weight | 132.19 g/mol |
| IUPAC Name | (2-amino-2-iminoethyl) carbamimidothioate |
| Standard InChI | InChI=1S/C3H8N4S/c4-2(5)1-8-3(6)7/h1H2,(H3,4,5)(H3,6,7) |
| Standard InChI Key | SEKQUKSIFFZIOO-UHFFFAOYSA-N |
| Canonical SMILES | C(C(=N)N)SC(=N)N |
Introduction
Structural and Chemical Identity
Carbamimidothioic acid-(aminoiminomethyl)-methyl ester (IUPAC name: (2-amino-2-iminoethyl) carbamimidothioate) is a thioamide derivative with the molecular formula C₃H₈N₄S and a molecular weight of 132.19 g/mol. Its structure features a central thiourea moiety (-N-C(=S)-N-) linked to a methyl ester group and an aminoiminomethyl substituent. The compound’s canonical SMILES representation (C(C(=N)N)SC(=N)N) and InChIKey (SEKQUKSIFFZIOO-UHFFFAOYSA-N) confirm its planar geometry and hydrogen-bonding capacity.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₈N₄S |
| Molecular Weight | 132.19 g/mol |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 116 Ų |
| Solubility | Moderate in polar solvents |
The compound’s thiourea group enhances solubility in aqueous media, while the methyl ester contributes to lipophilicity, enabling membrane permeability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves esterification of carbamimidothioic acid derivatives using methanol in the presence of trimethylchlorosilane (TMCS) as a catalyst. This method achieves yields exceeding 70% under mild conditions (25–40°C), minimizing racemization and side reactions. Key steps include:
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Activation of the carboxylic acid group via silylation.
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Nucleophilic substitution by methanol to form the methyl ester.
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Purification via recrystallization or column chromatography.
Reaction Dynamics
The aminoiminomethyl group participates in Schiff base formation with aldehydes, enabling conjugation to biomolecules. Additionally, the thiourea moiety acts as a metal chelator, binding transition metals like Cu²⁺ and Fe³⁺, which may influence its redox activity in biological systems .
Applications in Drug Development
Prodrug Design
The methyl ester group serves as a bioreversible prodrug motif, hydrolyzing in vivo to carboxylic acids. This property enhances tissue penetration while enabling controlled drug release. For example, dihydrochloride salts of related compounds (e.g., CAS 88046-01-9) show improved aqueous solubility (>50 mg/mL) , a strategy applicable to this compound.
Enzyme Inhibition
Thiourea derivatives inhibit serine proteases like urokinase plasminogen activator (uPA) through boronic acid-mediated covalent binding (Ki = 4.8 µM) . Although carbamimidothioic acid-(aminoiminomethyl)-methyl ester lacks boron, its thiourea group may competitively block enzyme active sites, a hypothesis requiring validation.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with histamine receptor subtypes (H1–H4) via X-ray crystallography.
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Therapeutic Optimization: Synthesize fluorinated or deuterated analogs to enhance metabolic stability.
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In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or cancer.
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